CNS Drug Design: The 2-Propyl Scaffold Provides a Superior Lipophilicity Profile (LogP = 1.88) for Blood-Brain Barrier Penetration
Calculated LogP data reveals the 2-propyl scaffold occupies a critical 'sweet spot' for CNS drug-likeness. The compound's predicted LogP of 1.88 falls within the optimal range for blood-brain barrier penetration (typically LogP 1.5–2.5), whereas the 2-ethyl analog is too polar (LogP 1.26) and the 2-butyl analog is too lipophilic (XLogP 2.1), both of which are less favorable for CNS target engagement . This is functionally supported by the significant anticonvulsant activity observed in vivo for 2-(4-oxo-2-propylquinazolin-4(3H)-yl)acetohydrazide derivatives in both INH- and PTZ-induced convulsion models, where compounds 4a, 4d, 4e, and 4f significantly delayed seizure onset compared to induction controls [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) for drug-likeness and CNS permeability |
|---|---|
| Target Compound Data | LogP = 1.88 (2-propylquinazolin-4(3H)-one) |
| Comparator Or Baseline | 2-Ethylquinazolin-4(3H)-one: LogP = 1.26; 2-Butylquinazolin-4(3H)-one: XLogP = 2.1 |
| Quantified Difference | 0.62 LogP units more lipophilic than the 2-ethyl analog; 0.22 units more hydrophilic than the 2-butyl analog |
| Conditions | In silico prediction (XLogP/ALogP models) |
Why This Matters
The LogP advantage directly reduces lead optimization risk for CNS programs, as it avoids the need for extensive structural modifications to correct membrane permeability.
- [1] Suraj G Malpani, Mayuri Jayprakash Chandrawanshi. Synthesis and Evaluation of Anticonvulsant Activity of New 2-(4-Oxo-2-Propylquinazolin-4(3H)-yl) Acetohydrazide Derivatives. Pharmaceutical Research: Recent Advances and Trends Vol. 5, BP International, pp.1-13, 2024. View Source
